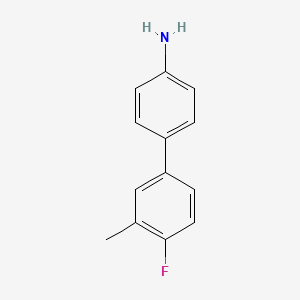

4-(4-Fluoro-3-methylphenyl)aniline

Description

4-(4-Fluoro-3-methylphenyl)aniline is an organic compound with the molecular formula C13H12FN. It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 4-position and a methyl group at the 3-position. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and material science .

Properties

IUPAC Name |

4-(4-fluoro-3-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN/c1-9-8-11(4-7-13(9)14)10-2-5-12(15)6-3-10/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOIEXUDPPEUAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734098 | |

| Record name | 4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183774-59-5 | |

| Record name | 4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-3-methylphenyl)aniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound can be achieved through large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of environmentally benign organoboron reagents and mild reaction conditions makes this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluoro-3-methylphenyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

a. Drug Development and Synthesis

4-(4-Fluoro-3-methylphenyl)aniline serves as an essential building block in the synthesis of various pharmaceuticals. Its fluorinated structure enhances biological activity and pharmacokinetics, making it valuable in drug design. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents and in the treatment of neurological disorders. The introduction of fluorine can improve metabolic stability and bioavailability, which are critical factors in drug efficacy.

Case Study: Pyrrolopyrimidine Kinase Inhibitors

A notable application involves its use in synthesizing pyrrolopyrimidine kinase inhibitors. These compounds are crucial in cancer therapy as they target specific kinases involved in tumor growth. The synthetic route typically includes reactions with other reagents to form complex molecular structures that exhibit potent inhibitory activity against cancer cell lines .

Analytical Chemistry

a. Colorimetric Assays

The compound is utilized in oxidative color coupling reactions, enhancing the sensitivity of colorimetric assays used for detecting various analytes. In particular, it has been employed in the Emerson-Trinder reaction, where it acts as a coupling component alongside phenols or other anilines to produce chromogenic products. This application is significant in clinical diagnostics for measuring biomarkers like glucose and cholesterol in biological fluids.

b. Sensitivity Enhancement

Fluorinated anilines such as this compound demonstrate increased sensitivity compared to their non-fluorinated counterparts in oxidative color coupling reactions. Studies indicate that the presence of fluorine results in a more efficient electron transfer process during these reactions, thereby yielding higher optical densities and improved detection limits .

Materials Science

a. Polymer Chemistry

In materials science, this compound is explored for its role in synthesizing advanced polymers and materials with enhanced thermal and chemical stability. Its incorporation into polymer matrices can lead to improved mechanical properties and resistance to environmental degradation.

b. Mesoporous Materials

Research indicates that this compound can also be utilized in the development of mesoporous materials, which have applications in catalysis and drug delivery systems. The unique properties imparted by the fluorinated structure facilitate the design of materials with specific pore sizes and surface functionalities suitable for targeted applications .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Benefits/Outcomes |

|---|---|---|

| Medicinal Chemistry | Synthesis of kinase inhibitors | Enhanced biological activity |

| Analytical Chemistry | Colorimetric assays (Emerson-Trinder reaction) | Increased sensitivity for analyte detection |

| Materials Science | Development of advanced polymers | Improved thermal stability |

| Mesoporous Materials | Catalysis and drug delivery systems | Tailored pore sizes and functionalities |

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methylphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-Fluoroaniline: Similar structure but lacks the methyl group.

3-Methylaniline: Similar structure but lacks the fluoro group.

4-(4-Chloro-3-methylphenyl)aniline: Similar structure with a chloro group instead of a fluoro group.

Uniqueness: 4-(4-Fluoro-3-methylphenyl)aniline is unique due to the presence of both fluoro and methyl groups on the aniline ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

4-(4-Fluoro-3-methylphenyl)aniline, also known as 4-Fluoro-3-methylphenylamine, is a chemical compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: C13H12FN

- CAS Number: 1183774-59-5

- Molecular Weight: 201.24 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antibacterial and antifungal agent, as well as its interactions with specific biological targets.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit notable antibacterial properties. For instance, studies involving derivatives of aniline have shown effectiveness against resistant strains of bacteria, including Salmonella Typhi . The following table summarizes the antibacterial activity of related compounds:

| Compound Name | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| N-(4-bromo-3-methylphenyl)pyrazine | 6.25 | XDR S. Typhi |

| 4-Fluoro-3-methylphenylamine | TBD | TBD |

Antifungal Activity

The compound's structural features suggest potential antifungal activity. Research has shown that similar compounds with halogen substitutions can interact with fungal cell membranes, disrupting their integrity and leading to cell death .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes and disruption of cellular processes. For example:

- Enzyme Inhibition: Compounds in this class may inhibit enzymes critical for bacterial cell wall synthesis or metabolic pathways.

- Membrane Disruption: The presence of fluorine may enhance lipophilicity, allowing the compound to penetrate cellular membranes more effectively.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various aniline derivatives against multiple pathogens. It was found that certain derivatives showed significant inhibition zones in agar diffusion tests, indicating their potential as therapeutic agents .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to specific target proteins involved in bacterial resistance mechanisms. These studies suggest that the compound could effectively bind to targets such as penicillin-binding proteins and inhibit their function .

- Toxicological Assessment : Preliminary assessments indicate that while exhibiting biological activity, the compound's toxicity profile requires further investigation to ensure safety for therapeutic use .

Q & A

Q. How can researchers address potential toxicity in this compound-derived drug candidates?

- Answer :

- Conduct AMES tests for mutagenicity (e.g., ≤1.5-fold revertant count vs. control).

- Perform acute toxicity studies in rodents (LD > 500 mg/kg).

- Use hepatocyte viability assays (IC > 100 μM in HepG2 cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.